4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry This compound features a bipyridine core with a methyl group at the 4’ position and a carbonyl chloride group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4’-Methyl[2,2’-bipyridine].
Functional Group Introduction:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The bipyridine core can undergo oxidation and reduction reactions, which are essential in coordination chemistry.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Major Products
Amides and Esters: Formed through substitution reactions with nucleophiles.
Oxidized or Reduced Bipyridine Derivatives: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride has several scientific research applications:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Utilized in the synthesis of supramolecular structures and materials.
Biomedicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride involves its ability to coordinate with metal centers through the nitrogen atoms in the bipyridine core. This coordination can influence the reactivity and stability of the metal complexes formed, making it valuable in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methyl[2,2’-bipyridine]-4-carboxaldehyde: Similar structure but with a formyl group instead of a carbonyl chloride group.
2,2’-Bipyridine: Lacks the methyl and carbonyl chloride groups, making it less reactive in certain applications.
4,4’-Bipyridine: Symmetrical isomer with different coordination properties.
Uniqueness
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C12H9ClN2O |
---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-4-14-10(6-8)11-7-9(12(13)16)3-5-15-11/h2-7H,1H3 |
InChI-Schlüssel |
DDRHVONSHPYZCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.